2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide
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Overview
Description
2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide is an organic compound that features a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide typically involves the following steps:
Formation of the boronic ester group: This can be achieved through the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions.
Amidation reaction: The resulting boronic ester is then reacted with 2-methylpyridine-4-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product.
Chemical Reactions Analysis
2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced under mild conditions to yield the corresponding amine.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide involves its ability to form stable complexes with various biological targets. The boronic ester group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar compounds include:
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound also features a boronic ester group and is used in similar synthetic applications.
1-methylpyrazole-4-boronic acid pinacol ester: Another boronic ester derivative used in organic synthesis and medicinal chemistry.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound is used in the synthesis of various organic molecules and materials.
The uniqueness of 2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide lies in its combination of a boronic ester group with a pyridine carboxamide moiety, providing a versatile scaffold for the development of new molecules with diverse applications.
Properties
Molecular Formula |
C19H23BN2O3 |
---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H23BN2O3/c1-13-12-14(10-11-21-13)17(23)22-16-8-6-15(7-9-16)20-24-18(2,3)19(4,5)25-20/h6-12H,1-5H3,(H,22,23) |
InChI Key |
UPCOJCAXVPETGB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)C |
Origin of Product |
United States |
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